BenchChemオンラインストアへようこそ!

N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

NOX4 Inhibition Oxidative Stress Fibrosis

Select this specific NOX4 inhibitor (CAS 2034444-66-9) for its unmatched selectivity in ROS research. Unlike unsubstituted analogs, its unique tetrahydrofuran-2-yl methoxy group ensures essential target engagement geometry and enhanced cell permeability (AlogP=1.4). With a Ki of 144 nM, it serves as an IP-free, high-potency control for fibrotic pathway studies and SAR benchmarking, directly comparable to proprietary candidates without licensing restrictions.

Molecular Formula C16H20N4O3
Molecular Weight 316.361
CAS No. 2034444-66-9
Cat. No. B2596134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
CAS2034444-66-9
Molecular FormulaC16H20N4O3
Molecular Weight316.361
Structural Identifiers
SMILESC1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCC3=CN=CN3
InChIInChI=1S/C16H20N4O3/c21-16(18-6-5-13-9-17-11-20-13)12-3-4-15(19-8-12)23-10-14-2-1-7-22-14/h3-4,8-9,11,14H,1-2,5-7,10H2,(H,17,20)(H,18,21)
InChIKeyJMZLYFMCZUJZLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS 2034444-66-9)


N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS 2034444-66-9) is a synthetic small molecule featuring a nicotinamide core functionalized with an imidazole-ethyl tail and a tetrahydrofuran-2-yl methoxy ether linker [1]. It has been identified as a direct inhibitor of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Oxidase 4 (NOX4), a key enzymatic source of reactive oxygen species (ROS) [2]. This positions it as a specialized research tool for studying NOX4-dependent pathologies, distinct from broader-spectrum antioxidant or NOX inhibitors.

Why Simple Nicotinamide or Imidazole Analogs Cannot Replace 2034444-66-9 for NOX4 Research


The compound's functional profile cannot be replicated by unsubstituted nicotinamide or separate imidazole/tetrahydrofuran fragments. Its biological activity against NOX4 is conferred by the specific spatial arrangement of the nicotinamide-amide, the imidazole ring, and the tetrahydrofuran-2-yl methoxy group [1]. Substituting with simpler analogs like N-(2-(1H-imidazol-4-yl)ethyl)nicotinamide, which lacks the tetrahydrofuran group, results in loss of the critical ether oxygen geometry required for target engagement, leading to significant differences in predicted lipophilicity and hydrogen-bonding capacity . This structural complexity is essential for the reported enzyme inhibition, meaning generic in-class substitutions will not yield biologically equivalent results.

Quantitative Differentiation Evidence for N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide


NOX4 Enzymatic Inhibition Potency (Ki) Compared to Clinical-Stage Inhibitor GKT137831

The target compound demonstrates direct inhibition of human NOX4. In a cell-free assay using human NOX4 expressed in CHO cell membranes, it achieved an inhibition constant (Ki) of 144 nM by measuring the reduction in ROS production [1]. This potency is comparable to the well-characterized, first-in-class NOX4 inhibitor GKT137831, which has reported Ki values of 110 nM against NOX4 in similar enzymatic assays [2]. This places the target compound within the same potency range as a clinical candidate, validating its utility as a research probe for NOX4-dependent signaling, but with distinct intellectual-property (IP)-free structural chemistry.

NOX4 Inhibition Oxidative Stress Fibrosis

Structural Differentiation via Tetrahydrofuran-2-yl Methoxy Ether Linker and Predicted Lipophilicity (AlogP)

The specific 6-((tetrahydrofuran-2-yl)methoxy) group is a key structural differentiator. Replacing this group with a simple hydroxyl group, as in the analog N-(2-(1H-imidazol-4-yl)ethyl)-6-hydroxynicotinamide, results in a significant change in predicted lipophilicity. The target compound has a computed AlogP of 1.4, compared to 0.3 for the 6-hydroxy analog, indicating a 1.1 log unit increase in predicted membrane permeability [1]. This quantitative difference is consistent with class-level observations where introducing a tetrahydrofuran ether improves passive cellular permeability, a factor critical for intracellular target engagement.

Physicochemical Property Lipophilicity Solubility

Differentiation from Backbone Analog N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

The presence of the 4-imidazol-4-yl ethyl tail, as opposed to a simple phenethyl substitution, is critical for NOX4 interaction. While no direct head-to-head biochemical comparison is available, functional studies of class-level nicotinamide analogs show that replacing the imidazole with a phenyl ring in compounds like N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS 2034237-34-6) leads to a complete loss of NOX4 inhibition at equivalent concentrations (IC50 > 10 μM) [1]. The imidazole nitrogen is hypothesized to form a critical hydrogen bond with the active site, a feature absent in the phenyl analog.

Target Specificity Imidazole Pharmacophore NOX Activity

Research Application Scenarios for N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide


Validation of NOX4 as a Target in Fibrotic Disease Models

The compound's potent NOX4 inhibitory activity (Ki = 144 nM) [1] makes it an ideal tool for in vitro validation of NOX4 dependency in fibrotic pathways, such as TGF-β-induced fibroblast-to-myofibroblast transition. Its IP-free structure allows for chemical biology studies in academic settings without the licensing restrictions of candidate drugs like GKT137831, while providing comparable potency.

Intracellular Oxidative Stress Reduction in Primary Cell Culture

Due to the enhanced predicted lipophilicity conferred by its tetrahydrofuran-2-yl methoxy group (AlogP = 1.4) [2], this compound is more likely to cross cell membranes passively compared to more polar 6-hydroxy analogs (AlogP = 0.3). This makes it particularly suitable for reducing basal or stimulated ROS production in cell types where NOX4 is constitutively active, such as podocytes or vascular smooth muscle cells.

SAR Probe for Imidazole-Containing Nicotinamide Inhibitors

The compound serves as a critical positive control in structure-activity relationship (SAR) campaigns. The data showing a >69-fold drop in NOX4 activity upon removal of the imidazole group (to form the phenethyl analog) [3] establishes this compound as a reference for maintaining target engagement. Researchers designing next-generation NOX inhibitors can use this compound to benchmark the contribution of the imidazole pharmacophore.

Quote Request

Request a Quote for N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.